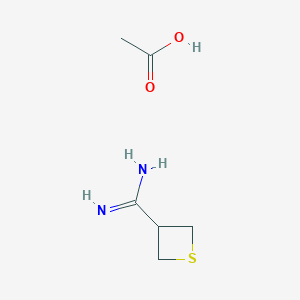
Acetic acid;thietane-3-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;thietane-3-carboximidamide: is a chemical compound with the molecular formula C_4H_6N_2O_2S It is a derivative of acetic acid and thietane, featuring a carboximidamide group attached to the thietane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;thietane-3-carboximidamide typically involves the reaction of thietane with acetic acid under specific conditions. One common method is the nucleophilic substitution reaction, where thietane reacts with acetic anhydride in the presence of a base such as pyridine. The reaction conditions include maintaining a temperature of around 80-100°C and using an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale reactions using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, ensuring consistent product quality. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the pure compound.
Análisis De Reacciones Químicas
Acetic acid;thietane-3-carboximidamide: can undergo various types of chemical reactions, including:
Oxidation: : The thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The carboximidamide group can be reduced to form amines.
Substitution: : The compound can participate in nucleophilic substitution reactions, where the thietane ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H_2O_2) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are used.
Substitution: : Nucleophiles such as amines or alcohols, along with a suitable solvent like dichloromethane (DCM), are employed.
Major Products Formed
Oxidation: : Sulfoxides and sulfones.
Reduction: : Primary, secondary, or tertiary amines.
Substitution: : Substituted thietanes with various functional groups.
Aplicaciones Científicas De Investigación
Acetic acid;thietane-3-carboximidamide: has several applications in scientific research:
Chemistry: : It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : The compound can be used as a probe to study biological systems, particularly in understanding enzyme mechanisms.
Medicine: : It has potential as a lead compound in drug discovery, especially for developing new therapeutic agents.
Industry: : It can be utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which acetic acid;thietane-3-carboximidamide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary widely, but often include interactions with metabolic or signaling pathways.
Comparación Con Compuestos Similares
Acetic acid;thietane-3-carboximidamide: is unique due to its combination of acetic acid and thietane functionalities. Similar compounds include:
Acetic acid derivatives: : Compounds like acetic anhydride or acetamide.
Thietane derivatives: : Other thietane-based compounds with different substituents.
These compounds differ in their reactivity and applications, highlighting the distinctiveness of This compound .
Propiedades
IUPAC Name |
acetic acid;thietane-3-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2S.C2H4O2/c5-4(6)3-1-7-2-3;1-2(3)4/h3H,1-2H2,(H3,5,6);1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWDAIDSJZXGBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1C(CS1)C(=N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2932906.png)
![2-{5-ethoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(propan-2-yl)acetamide](/img/structure/B2932907.png)



![2-(benzylsulfanyl)-1-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one](/img/structure/B2932914.png)


amino}cyclohexan-1-one](/img/structure/B2932917.png)
![2-[(Oxan-3-yl)methoxy]pyrazine](/img/structure/B2932918.png)

![4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-hydroxyphenyl)benzamide](/img/structure/B2932923.png)

